molecular formula C7H15N B13329789 (R)-2,2,4-Trimethylpyrrolidine

(R)-2,2,4-Trimethylpyrrolidine

Cat. No.: B13329789
M. Wt: 113.20 g/mol
InChI Key: AJMDMNYTTSGFEL-ZCFIWIBFSA-N
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Description

®-2,2,4-Trimethylpyrrolidine is a chiral organic compound with the molecular formula C7H15N It is a derivative of pyrrolidine, characterized by the presence of three methyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,4-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2,2,4-trimethylpyrroline using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method includes the reductive amination of 2,2,4-trimethylpyrrolidine-1-carboxaldehyde using a chiral amine as the reducing agent.

Industrial Production Methods

Industrial production of ®-2,2,4-Trimethylpyrrolidine typically involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions are crucial for optimizing the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2,2,4-Trimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2,2,4-Trimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2,2,4-Trimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2,4-Trimethylpyrrolidine: The enantiomer of ®-2,2,4-Trimethylpyrrolidine, with similar chemical properties but different biological activities.

    2,2,4-Trimethylpyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    2,2,5-Trimethylpyrrolidine: A structural isomer with a different arrangement of methyl groups on the pyrrolidine ring.

Uniqueness

®-2,2,4-Trimethylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral targets makes it valuable in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(4R)-2,2,4-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

AJMDMNYTTSGFEL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC(NC1)(C)C

Canonical SMILES

CC1CC(NC1)(C)C

Origin of Product

United States

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